molecular formula C9H13Cl2N3 B1389066 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride CAS No. 1185293-97-3

1-Ethyl-1H-benzimidazol-5-amine dihydrochloride

Cat. No.: B1389066
CAS No.: 1185293-97-3
M. Wt: 234.12 g/mol
InChI Key: DRXMQJJUWZCXFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride involves several steps. One common synthetic route starts with the reaction of 1-ethylbenzimidazole with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

1-Ethyl-1H-benzimidazol-5-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-Ethyl-1H-benzimidazol-5-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

1-Ethyl-1H-benzimidazol-5-amine dihydrochloride can be compared with other similar compounds, such as:

  • 1-Methyl-1H-benzoimidazol-5-ylamine
  • 2-Ethyl-1H-benzoimidazol-5-ylamine
  • 1-Propyl-1H-benzoimidazol-5-ylamine

These compounds share a similar benzimidazole core structure but differ in their substituents, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

1-ethylbenzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;;/h3-6H,2,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXMQJJUWZCXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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